1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at the 1- and 3-positions and a sulfanylmethyl (-SCH2-) group at the 2-position, which is further linked to a 3-chlorophenyl moiety. For example, the synthesis of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides () employs isothiocyanates and hydrazine hydrate, which could be adapted to introduce the sulfanylmethyl group . Potential applications remain speculative but may include roles as intermediates in agrochemical or pharmaceutical synthesis, given the prevalence of chlorophenyl and sulfur-containing motifs in such compounds (e.g., pesticides in ) .
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfanylmethyl]-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYHNASJWJKTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution: Products include substituted aromatic compounds with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur-containing compounds.
Scientific Research Applications
1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing fluorine atoms and the sulfanylmethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Benzene Derivatives with Sulfur Functional Groups
Key Comparisons :
- Sulphenone (1-chloro-4-(phenylsulfonyl)benzene): Features a sulfonyl (-SO2-) group instead of a sulfanylmethyl (-SCH2-) group. Sulfonyl derivatives are typically more oxidized and less nucleophilic than sulfides, making them more stable but less reactive toward oxidation. Sulphenone is used as a pesticide, suggesting that the target compound’s sulfide group might offer distinct reactivity for agrochemical applications .
- Diphenyl Sulfone : A fully oxidized sulfone (two phenyl groups attached to -SO2-). Its higher thermal stability (MW = 218.27) contrasts with the target compound’s sulfide, which is prone to oxidation under acidic or peroxidative conditions (e.g., as shown in , where sulfanyl groups are oxidized to sulfonyl) .
Table 1: Structural and Functional Comparison
Fluorinated Benzene Derivatives
Key Comparisons :
- 5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene (): Shares the 1,3-difluoro substitution pattern but replaces the sulfanylmethyl group with a branched alkyl chain. Alkyl groups enhance lipophilicity, whereas the sulfanylmethyl group in the target compound may improve solubility in polar solvents. Hydrogenation methods used for this compound (e.g., catalytic hydrogenation in heptane) could apply to unsaturated precursors of the target .
Table 2: Fluorinated Benzene Derivatives
Energetic Materials and Thermal Behavior
The tetrazole decomposes exothermically (releasing 3-chlorophenyl radicals), suggesting that the target’s 3-chlorophenyl group may similarly influence decomposition pathways.
Table 3: Thermal Properties
Agrochemical and Industrial Relevance
Compounds like chlorbufam (1-methyl-2-propynyl (3-chlorophenyl)-carbamate) and trichlophenidin () highlight the agrochemical utility of 3-chlorophenyl motifs. The target’s sulfide group could serve as a synthetic precursor to sulfones or sulfonamides, which are common in herbicides and fungicides .
Biological Activity
1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene, with the CAS number 1443336-91-1, is an organic compound featuring a difluorobenzene structure substituted with a chlorophenyl and sulfanylmethyl group. This compound has garnered interest due to its potential biological activities, including anticancer properties and enzyme inhibition.
- Molecular Formula : C₁₃H₉ClF₂S
- Molecular Weight : 270.73 g/mol
- Physical Characteristics :
- Melting Point: Not specified
- Boiling Point: Not specified
- Density: Not specified
Anticancer Properties
Research indicates that compounds similar to 1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuroxan have shown potent activity against M-HeLa cells and P388 lymphatic leukemia, primarily through mechanisms involving DNA synthesis inhibition and the induction of DNA damage . This suggests that 1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene may share similar mechanisms due to its structural characteristics.
Enzyme Inhibition
The compound is also being explored for its potential in enzyme inhibition. The presence of the sulfanylmethyl group may enhance its interaction with specific enzymes or receptors, altering their activity. This feature is critical for developing new therapeutic agents targeting various diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The chlorophenyl and difluorobenzene groups likely contribute to its potency by influencing lipophilicity and electronic properties. Comparative studies with related compounds can provide insights into how modifications affect biological outcomes.
Table 1: Biological Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Benzofuroxan Derivative A | M-HeLa | 5.0 | Inhibition of DNA synthesis |
| Benzofuroxan Derivative B | P388 Lymphatic Leukemia | 10.0 | Induction of DNA damage |
| 1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene | TBD | TBD | TBD |
Case Studies
- Antitumor Efficacy : In a study evaluating various benzofuroxan derivatives, it was found that certain modifications significantly enhanced cytotoxicity against tumor cells. This indicates that similar modifications in 1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene could lead to improved therapeutic profiles .
- Enzyme Interaction Studies : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression. Further research is required to elucidate the precise mechanisms and efficacy in vivo.
Q & A
Q. What synthetic routes are recommended for preparing 1,3-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic aromatic substitution or hydrogenation. For example, hydrogenation of a precursor (e.g., 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene) in heptane with a catalyst like polyvinyl chloride under atmospheric pressure for 20 hours effectively reduces unsaturated bonds . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to maximize yield and purity. The sulfanylmethyl group may require protection during synthesis to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the sulfanylmethyl group and halogen substituents in this compound?
- ¹H NMR : Probes protons adjacent to sulfur (e.g., CH₂-S), showing deshielding due to electronegative sulfur.
- ¹⁹F NMR : Detects fluorine atoms in the 1,3-positions, with shifts influenced by electron-withdrawing groups.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via exact mass analysis for Cl/F isotopes).
- IR Spectroscopy : Identifies C-S (∼600–700 cm⁻¹) and C-F (∼1100–1250 cm⁻¹) stretches. Cross-referencing with analogs like 3-chloro-4-methylbenzenesulfonyl chloride (CAS 42413-03-6) ensures accurate assignments .
Q. What purification methods are suitable for this compound, given its halogen and sulfur content?
Column chromatography with silica gel and nonpolar solvents (e.g., hexane/ethyl acetate) effectively separates halogenated byproducts. Recrystallization in heptane or ethanol leverages solubility differences caused by the sulfanylmethyl group. Purity validation via HPLC or GC-MS is recommended, especially for intermediates used in coupling reactions .
Advanced Research Questions
Q. How does the sulfanylmethyl group influence reactivity in Pd-catalyzed cross-electrophile coupling reactions?
The sulfur atom can act as a coordinating ligand, potentially poisoning catalysts. To mitigate this, use bulky ligands (e.g., XPhos) or additives like silver salts to sequester sulfur. Studies on similar systems, such as Pd-catalyzed coupling of 1,3-Difluoro-2-((2-iodophenoxy)methyl)benzene, show that electron-deficient aryl halides enhance reactivity with sulfur-containing substrates .
Q. What strategies prevent competing side reactions during nucleophilic aromatic substitution involving this compound?
- Temperature Control : Lower temperatures (0–25°C) reduce undesired polysubstitution.
- Directed Metalation : Use directing groups (e.g., sulfonyl) to regioselectively activate the benzene ring.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states. Evidence from 3-Chloro-2-methylphenyl methyl sulfide synthesis highlights the importance of stoichiometric control and slow reagent addition .
Q. Can computational models predict regioselectivity in electrophilic substitution reactions on this compound’s benzene ring?
Density Functional Theory (DFT) calculations reveal electron density distribution, showing preferential electrophilic attack at the para position to electron-withdrawing groups (e.g., -CF₃ in analogs like 1-(bromomethyl)-3-(trifluoromethyl)benzene). Fukui indices and HOMO-LUMO gaps further guide predictions for halogenation or sulfonation sites .
Q. How do steric and electronic effects of the 3-chlorophenyl group impact its use in supramolecular chemistry?
The chlorine atom’s electronegativity enhances dipole interactions, while the sulfanylmethyl group’s flexibility allows conformational adaptability in host-guest systems. Crystal structure studies of related compounds (e.g., 2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl derivatives) demonstrate π-stacking and halogen bonding, critical for designing molecular recognition frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
